

# The Pharmacokinetics and Pharmacodynamics of Revaprazan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Revaprazan hydrochloride is a first-generation potassium-competitive acid blocker (P-CAB), representing a distinct class of acid suppressants that reversibly inhibit the gastric H+/K+-ATPase (proton pump). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of revaprazan. It details its mechanism of action, absorption, distribution, metabolism, and excretion profiles, alongside its dosedependent effects on gastric acid secretion. The document summarizes key quantitative data from clinical studies, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

## Introduction

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, are prevalent conditions managed primarily by suppressing gastric acid secretion.[1][2] **Revaprazan hydrochloride** (YH1885) is a novel acid pump antagonist that offers a different therapeutic approach compared to traditional irreversible proton pump inhibitors (PPIs).[3] As a P-CAB, revaprazan competitively and reversibly inhibits the final step of acid secretion by binding to the K+-binding site of the H+/K+-ATPase.[2][4] This mechanism allows for a rapid onset of action and a more predictable control of intragastric pH.[1][2] This guide serves as an in-depth resource for professionals in the field of drug development and gastroenterology research.



# **Pharmacodynamics**

The pharmacodynamic properties of revaprazan are centered on its ability to rapidly and effectively suppress gastric acid secretion.

#### **Mechanism of Action**

Revaprazan exerts its acid-suppressing effect through the reversible inhibition of the gastric H+/K+-ATPase in parietal cells.[3][4] Unlike conventional PPIs that require activation in an acidic environment and form covalent bonds, revaprazan, as a P-CAB, does not require acid activation and binds reversibly to the proton pump.[1][5] This direct and competitive inhibition of the potassium-binding site of the enzyme leads to a rapid and potent reduction in gastric acid secretion.[2]

Beyond its primary role in acid suppression, revaprazan has demonstrated significant anti-inflammatory actions in the context of Helicobacter pylori infection.[4] It has been shown to inhibit H. pylori-induced cyclooxygenase-2 (COX-2) expression by blocking the phosphorylation of  $I\kappa B-\alpha$  and Akt signaling in gastric epithelial cells.[4]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Revaprazan on the Gastric Proton Pump.

## **Anti-Inflammatory Signaling Pathway**

In vitro studies using human gastric adenocarcinoma epithelial cells (AGS cells) have elucidated revaprazan's anti-inflammatory pathway.





Click to download full resolution via product page

Figure 2: Revaprazan's Anti-inflammatory Signaling Pathway.

## **Dose-Dependent Effects on Gastric pH**

Clinical studies in healthy male subjects have demonstrated that revaprazan produces a rapid and dose-dependent increase in intragastric pH. The antisecretory effect is nearly maximal on the first day of administration.[6][7]

| Parameter                  | 100 mg Dose             | 150 mg Dose             | 200 mg Dose                    | Reference |
|----------------------------|-------------------------|-------------------------|--------------------------------|-----------|
| Mean % Time pH > 4 (Day 1) | Dose-dependent increase | Dose-dependent increase | 28.1% (H. pylori-<br>negative) | [6]       |
| Mean % Time pH > 4 (Day 7) | Dose-dependent increase | Dose-dependent increase | 34.2% (H. pylori-<br>negative) | [6]       |



Table 1: Pharmacodynamic Effect of Revaprazan on Intragastric pH in Healthy Volunteers.

A comparative study with another P-CAB, tegoprazan, showed that tegoprazan 50 mg resulted in a greater percentage of time with intragastric pH ≥4 compared to revaprazan 200 mg, both after single and multiple doses.[8]

| Parameter                            | Revaprazan 200 mg | Tegoprazan 50 mg | Reference |
|--------------------------------------|-------------------|------------------|-----------|
| % Time pH ≥ 4 (Day<br>1)             | 25.1%             | 54.5%            | [8]       |
| % Time pH ≥ 4 (Day 7)                | 25.3%             | 68.2%            | [8]       |
| % Time pH ≥ 4<br>(Nighttime - Day 7) | 31.9%             | 71.8%            | [8]       |

Table 2: Comparative Pharmacodynamics of Revaprazan and Tegoprazan.

#### **Effect on Serum Gastrin**

Revaprazan administration leads to an increase in serum gastrin levels, which is a physiological response to reduced gastric acidity. In a study with doses of 100, 150, and 200 mg daily for 7 days, serum gastrin levels were rapidly normalized with the 100 and 150 mg doses, but were significantly higher in the 200 mg group.[6][7] However, the changes in serum gastrin were not considered clinically significant.[8]

## **Pharmacokinetics**

Revaprazan exhibits a pharmacokinetic profile characterized by rapid absorption and elimination.

# **Absorption**

Revaprazan is rapidly absorbed following oral administration.[9] Peak plasma concentrations (Cmax) are typically reached between 1.7 to 1.8 hours after a single dose.[6]

### **Distribution**



In vitro studies have shown that revaprazan exhibits extensive binding to human serum albumin.[3]

#### **Metabolism and Excretion**

The primary route of elimination for revaprazan is believed to be hepatic metabolism, as the parent drug is not detected in urine.[10] Caution is advised when prescribing revaprazan to patients with hepatic impairment.[5][11] It may also interact with other medications metabolized by the cytochrome P450 enzyme system.[2] The plasma half-life (t1/2) is approximately 2.2 to 2.4 hours.[6][9]

#### **Pharmacokinetic Parameters**

Pharmacokinetic studies in healthy male volunteers have established the key PK parameters for revaprazan. The pharmacokinetic characteristics after repeated administration for 7 days were similar to those observed after the first dose, indicating little to no accumulation.[6]

| Parameter    | 100 mg    | 150 mg    | 200 mg    | Reference |
|--------------|-----------|-----------|-----------|-----------|
| Tmax (hours) | 1.7 - 1.8 | 1.7 - 1.8 | 1.7 - 1.8 | [6]       |
| t1/2 (hours) | 2.2 - 2.4 | 2.2 - 2.4 | 2.2 - 2.4 | [6]       |

Table 3: Pharmacokinetic Parameters of Revaprazan After a Single Oral Dose in Healthy Males.

A study investigating the drug-drug interaction between revaprazan and the prokinetic agent itopride found no clinically significant pharmacokinetic interactions. The geometric mean ratios for Cmax and AUC at steady state were close to 1, suggesting bioequivalence between revaprazan monotherapy and combination therapy with itopride.[12]

## **Experimental Protocols**

This section details the methodologies employed in key studies investigating the pharmacokinetics and pharmacodynamics of revaprazan.

## Clinical Pharmacokinetic and Pharmacodynamic Study





Click to download full resolution via product page

Figure 3: Workflow of a Representative Clinical PK/PD Study.



- Study Design: A double-blind, three-way cross-over, randomized controlled trial was conducted in healthy male volunteers.[7]
- Subjects: 30 healthy male volunteers were enrolled.[7]
- Dosing Regimen: Subjects were randomized to receive oral revaprazan at doses of 100, 150, or 200 mg daily for 7 days.[7]
- Data Collection:
  - Pharmacodynamics: 24-hour intragastric pH was recorded at baseline and on days 1 and
    7 of each administration period. Serum gastrin concentrations were also measured.[7]
  - Pharmacokinetics: Serial blood samples were collected to determine the pharmacokinetic profile of revaprazan.[7]
- Bioanalysis: Drug concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[12]

## In Vitro Anti-Inflammatory Study

- Cell Line: Human gastric adenocarcinoma epithelial cells (AGS cells) were used.[4]
- Treatment: AGS cells were pretreated for 2 hours with revaprazan (at concentrations of 5, 20, and 50 μM) or a vehicle control.[4]
- Stimulation: Following pretreatment, the cells were incubated with H. pylori for 24 hours.
- Analysis: Cell lysates were collected, and protein levels of COX-2 and Akt were determined.
  The protein concentration was measured using the BCA protein assay.[4]

# **Drug Interactions and Safety**

- Drug-Drug Interactions: Revaprazan may reduce the absorption of drugs that require an acidic environment for optimal absorption, such as the antifungal agent ketoconazole.[9][11]
- Safety and Tolerability: Revaprazan is generally well-tolerated.[8] Common side effects may include diarrhea, nausea, headache, constipation, and a runny nose.[11]



### Conclusion

Revaprazan hydrochloride is a potent and rapidly acting potassium-competitive acid blocker. Its reversible inhibition of the gastric proton pump provides effective and dose-dependent control of intragastric pH from the first day of administration. The pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life, with no significant accumulation upon multiple dosing. Furthermore, its anti-inflammatory properties may offer additional therapeutic benefits in H. pylori-associated gastric conditions. This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of revaprazan, which is crucial for its clinical application and for guiding future research and development in the field of acid suppression therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Revaprazan Hydrochloride? [synapse.patsnap.com]
- 2. What is Revaprazan Hydrochloride used for? [synapse.patsnap.com]
- 3. Portico [access.portico.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medindia.net [medindia.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of tegoprazan and revaprazan after single and multiple oral doses in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. researchgate.net [researchgate.net]
- 11. apollopharmacy.in [apollopharmacy.in]



- 12. Bioavailability and tolerability of combination treatment with revaprazan 200 mg + itopride 150 mg: a randomized crossover study in healthy male Korean volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Revaprazan Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118499#pharmacokinetics-and-pharmacodynamics-of-revaprazan-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com